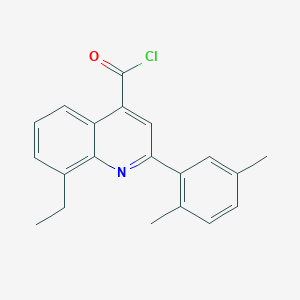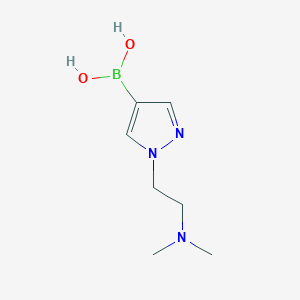
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Übersicht
Beschreibung
“(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydrogens . Boronic acids are known for their ability to form reversible covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of chemical and biological applications .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the reaction of a boronate ester with a suitable partner molecule in the presence of a catalyst . The synthesis of boronic acids and their derivatives has been a topic of ongoing research, with many studies focusing on improving the efficiency, selectivity, and scope of these reactions .
Molecular Structure Analysis
The molecular structure of “(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid” involves a boron atom bonded to an oxygen atom and two hydrogens, with the boron atom also being part of a larger organic structure . The exact structure can vary depending on the specific substituents attached to the boron atom.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo a variety of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halide or pseudohalide in the presence of a palladium catalyst . Boronic acids can also react with diols and other compounds containing hydroxyl groups to form boronate esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely depending on their specific structure. In general, boronic acids are stable under normal conditions but can decompose under high heat or in the presence of strong acids or bases .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied for carbon–carbon bond formation. The mild and functional group tolerant conditions, along with the stability and environmentally benign nature of organoboron reagents like this compound, make it ideal for SM coupling .
Protodeboronation and Homologation
In organic synthesis, the protodeboronation of boronic esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation. This sequence has been applied to complex molecules like Δ8-THC and cholesterol, showcasing the versatility of boronic esters in synthetic chemistry .
Asymmetric Synthesis
Boronic acids and their derivatives, including this compound, play a crucial role in the asymmetric synthesis of amino acids. Their stability and ease of synthesis contribute to their widespread use in metal-catalyzed processes and acid catalysis .
Biological Labelling and Protein Manipulation
The interaction of boronic acids with diols enables their use in biological labelling and protein manipulation. This compound can be used to modify proteins or as a part of separation techniques, contributing to the development of new therapeutics .
Synthesis of Borinic Acid Derivatives
Boronic acids are also used in the synthesis of borinic acid derivatives. The compound can be a precursor for various trialkoxyboranes, which are essential in the study of borinic acid chemistry .
Hydroboration Reactions
The compound is instrumental in hydroboration reactions, a method to synthesize organoboranes. These reactions are foundational for creating boron-containing building blocks that are pivotal in organic synthesis .
Safety And Hazards
Zukünftige Richtungen
The future of boronic acid research is likely to involve further exploration of their potential applications in various fields, including medicine, materials science, and environmental science. There is also ongoing interest in developing new methods for the synthesis of boronic acids and their derivatives, with a particular focus on improving the efficiency and selectivity of these reactions .
Eigenschaften
IUPAC Name |
[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BN3O2/c1-10(2)3-4-11-6-7(5-9-11)8(12)13/h5-6,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQQESQCZFLTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743835 | |
| Record name | {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
1086063-73-1 | |
| Record name | {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




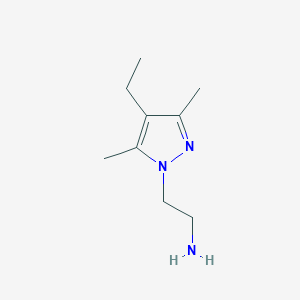
![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B1454891.png)

![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)
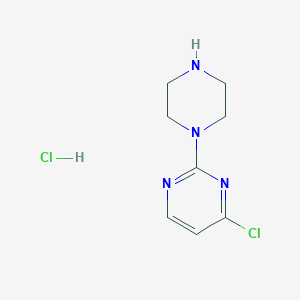
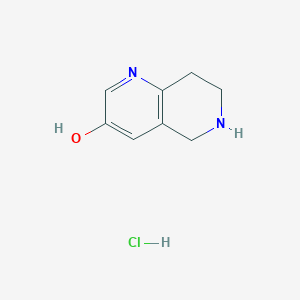
![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)



![2-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454903.png)
